molecular formula C25H23NO4 B6318513 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid CAS No. 321524-83-8

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

Cat. No. B6318513
CAS RN: 321524-83-8
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-MWTRTKDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid, also known as FMPA, is an organic compound used in a variety of scientific research applications. It is a synthetic derivative of an amino acid and has a variety of biochemical and physiological effects. FMPA is also known for its ability to efficiently and selectively modify proteins, making it a valuable tool in the study of protein structure and function.

Scientific Research Applications

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid has been used in a variety of scientific research applications, including the study of protein structure and function. This compound is a valuable tool for selectively and efficiently modifying proteins, as it can be used to selectively modify specific amino acid residues in a protein. This makes it possible to study the effects of specific amino acid modifications on protein structure and function. In addition, this compound has been used in the study of drug-protein interactions, as it can be used to modify the active sites of enzymes and other proteins involved in drug metabolism and transport.

Mechanism of Action

The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid is based on its ability to act as a bifunctional reagent, which is capable of both activating and modifying proteins. This compound is activated by the enzyme transglutaminase, which adds a thiol group to the this compound molecule. This thiol group then reacts with the side chain of a specific amino acid residue in the protein, resulting in the modification of that residue. This modification can result in changes to the protein's structure and function, making it possible to study the effects of such modifications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific protein that is being modified. However, in general, this compound can be used to modify proteins in a way that alters their structure and function. For example, this compound has been used to modify proteins involved in drug metabolism and transport, resulting in changes to the proteins' affinity for certain drugs. In addition, this compound has been used to modify enzymes involved in signal transduction pathways, resulting in changes to the proteins' ability to bind and activate other proteins in the pathway.

Advantages and Limitations for Lab Experiments

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid has several advantages for use in lab experiments. It is a cost-effective reagent and has a relatively simple two-step synthesis. In addition, this compound is a highly selective reagent, allowing for the modification of specific amino acid residues in a protein. However, there are some limitations to using this compound in lab experiments. For example, this compound is an irreversible reagent, meaning that once a protein has been modified, the modification cannot be reversed. In addition, this compound is a relatively slow-acting reagent, meaning that it may take some time for the desired modification to occur.

Future Directions

There are several potential future directions for the use of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid in scientific research. For example, this compound could be used to modify proteins involved in other biological processes, such as signal transduction pathways or metabolic pathways. In addition, this compound could be used to modify proteins in order to study the effects of specific mutations on protein structure and function. Finally, this compound could be used to modify proteins in order to study the effects of specific drugs on protein structure and function.

Synthesis Methods

The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid begins with the reaction of 9-fluorenone with methoxycarbonyl chloride in the presence of pyridine. The reaction produces a 9H-fluoren-9-ylmethoxycarbonyl chloride intermediate, which is then reacted with 3-phenylbutan-2-amine to form the desired product, this compound this compound. This two-step synthesis is a convenient and cost-effective way to produce this compound in the laboratory.

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-MWTRTKDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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